

Unveiling Viniferol D: A Technical Guide to its Spectroscopic Identification

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Compound of Interest

Compound Name: *Viniferol D*

Cat. No.: *B1151625*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the identification and characterization of **Viniferol D**, a significant stilbenetrimer. The information presented herein is curated for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering a core resource for the verification of this bioactive compound.

Core Spectroscopic Data

The structural elucidation of **Viniferol D** relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data crucial for its identification.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Viniferol D

The following data was obtained in Acetone- d_6 at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	¹ H Chemical Shift (δ), Multiplicity (J in Hz)	¹³ C Chemical Shift (δ)
Unit A		
2a, 6a	7.23 (d, 8.8)	130.4
3a, 5a	6.78 (d, 8.8)	115.5
7a	6.02 (d, 2.9)	93.3
8a	4.27 (d, 2.9)	59.9
9a	158.8	
10a, 14a	6.41 (d, 2.2)	106.8
11a	160.0	
12a	6.11 (t, 2.2)	95.8
13a	160.0	
Unit B		
2b, 6b	7.03 (d, 8.8)	129.0
3b, 5b	6.58 (d, 8.8)	114.9
7b	5.12 (br s)	51.5
8b	4.18 (d, 11.7)	55.4
9b	126.7	
10b, 14b	6.30 (d, 2.2)	106.9
11b	159.2	
12b	6.25 (t, 2.2)	95.9
13b	159.2	
Unit C		
2c, 6c	6.75 (d, 8.8)	132.0
3c, 5c	6.61 (d, 8.8)	115.1

7c	4.30 (d, 9.9)	52.8
8c	2.87 (dd, 11.7, 9.9)	48.7
9c	130.4	
10c, 14c	5.99 (s)	101.9
11c	158.9	
12c	106.8	
13c	158.9	

Data sourced from the original publication by Takaya et al.[1]

Table 2: Mass Spectrometry Data for Viniferol D

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Interpretation
High-Resolution FAB-MS	Positive	677.2074 [M+H] ⁺	C ₄₂ H ₃₃ O ₉	Protonated molecular ion

The molecular formula was determined as C₄₂H₃₂O₉. [1]

Experimental Protocols

The following methodologies are based on the original isolation and characterization of **Viniferol D** from the stems of *Vitis vinifera* 'Kyohou'. [1]

Isolation of Viniferol D

- Extraction: The dried stems of *Vitis vinifera* 'Kyohou' were extracted with methanol.
- Solvent Partitioning: The methanol extract was partitioned between ethyl acetate and water. The ethyl acetate soluble fraction was retained.

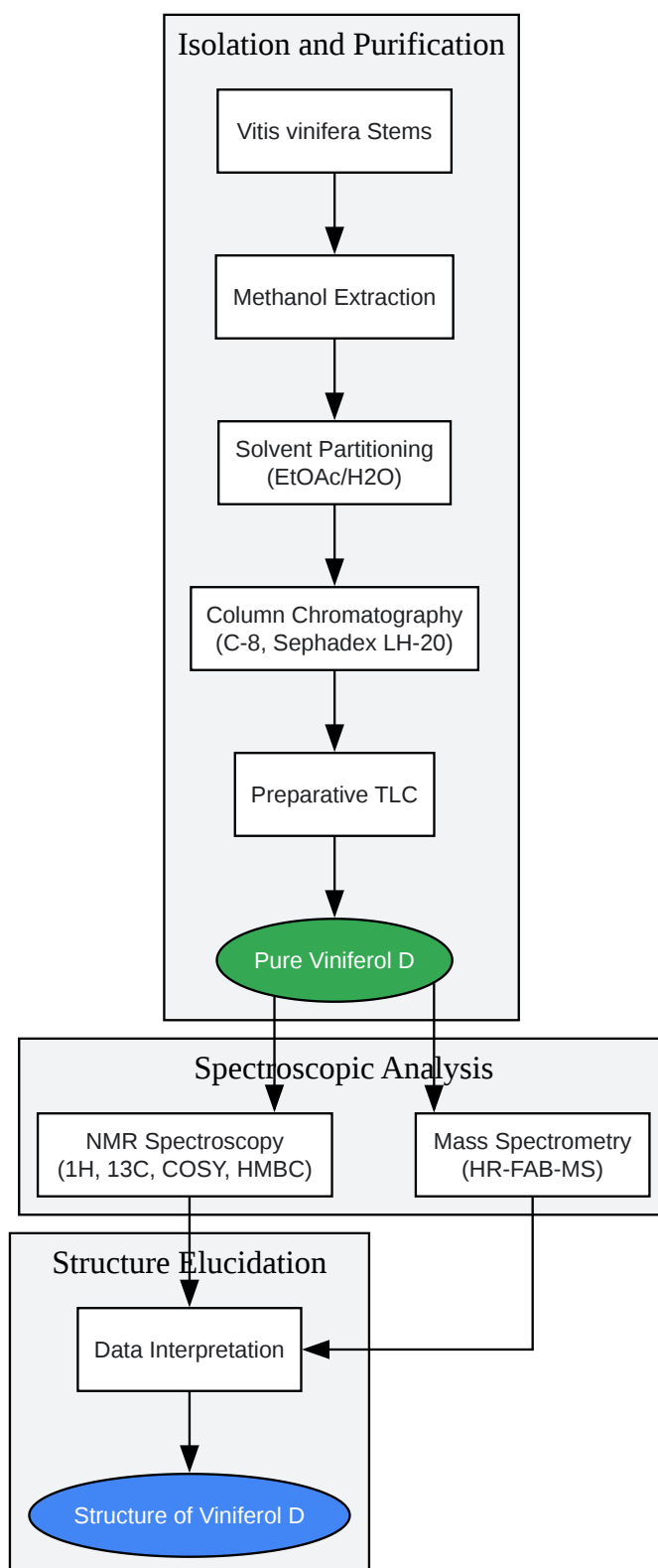
- Chromatographic Separation: The ethyl acetate fraction was subjected to a series of column chromatography steps to isolate **Viniferol D**.
 - Initial Chromatography: Separation on a reversed-phase silica gel (C-8) column.
 - Size-Exclusion Chromatography: Further purification using a Sephadex LH-20 column.
 - Preparative Thin-Layer Chromatography (TLC): Final purification was achieved using preparative TLC.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Instrument: A 400 MHz NMR spectrometer.
 - Solvent: Acetone- d_6 was used for acquiring the final spectra for structural elucidation. Methanol- d_4 was also used for initial characterization.
 - Experiments: 1H NMR, ^{13}C NMR, COSY, and HMBC experiments were conducted to determine the structure and assign all proton and carbon signals.
- Mass Spectrometry:
 - Instrument: A high-resolution fast atom bombardment mass spectrometer (HR-FAB-MS).
 - Matrix: A suitable matrix was used for the FAB ionization process.
 - Analysis: The instrument was operated in positive ion mode to determine the accurate mass of the protonated molecular ion, which was used to deduce the molecular formula.

Logical Workflow for Identification

The following diagram illustrates the systematic workflow for the identification and characterization of a natural product like **Viniferol D**.



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Figure 1: Workflow for the Identification of **Viniferol D**.

This comprehensive guide provides the essential spectroscopic data and methodologies for the unambiguous identification of **Viniferol D**. The detailed NMR and MS data, coupled with the described experimental protocols, serve as a foundational reference for researchers in the field of natural product chemistry and drug discovery.

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References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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